3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
CAS No.: 1211516-12-9
Cat. No.: VC2733887
Molecular Formula: C9H8N2O
Molecular Weight: 160.17 g/mol
* For research use only. Not for human or veterinary use.
![3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde - 1211516-12-9](/images/structure/VC2733887.png)
Specification
CAS No. | 1211516-12-9 |
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Molecular Formula | C9H8N2O |
Molecular Weight | 160.17 g/mol |
IUPAC Name | 3-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde |
Standard InChI | InChI=1S/C9H8N2O/c1-6-3-10-9-8(6)2-7(5-12)4-11-9/h2-5H,1H3,(H,10,11) |
Standard InChI Key | HCRFOLBQEOZOKY-UHFFFAOYSA-N |
SMILES | CC1=CNC2=C1C=C(C=N2)C=O |
Canonical SMILES | CC1=CNC2=C1C=C(C=N2)C=O |
Introduction
Chemical Properties and Structural Characteristics
The structural and chemical properties of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde provide critical insights into its potential applications in synthetic chemistry and medicinal research. Understanding these properties is essential for researchers working with this compound.
Physical and Chemical Properties
3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde possesses several key physical and chemical properties that define its behavior in various chemical reactions and biological systems. Table 1 summarizes the available physical and chemical properties of this compound.
Table 1: Physical and Chemical Properties of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
Property | Value |
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CAS Registry Number | 1211516-12-9 |
Molecular Formula | C9H8N2O |
Molecular Weight | 160.17 g/mol |
IUPAC Name | 3-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde |
Synonyms | 3-Methyl-7-azaindole-5-carboxaldehyde |
Appearance | Not specified in literature |
State | Solid (presumed based on structure) |
This compound belongs to the 7-azaindole class, which are analogs of indole where a nitrogen atom replaces the carbon at position 7 of the indole ring system. The pyrrolo[2,3-b]pyridine core structure consists of a pyrrole ring fused to a pyridine ring, creating a bicyclic heterocyclic system .
Structural Features and Reactivity
The structural features of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde contribute significantly to its chemical reactivity and potential biological activities. The compound contains several key structural elements:
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A pyrrolo[2,3-b]pyridine core (7-azaindole scaffold)
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A methyl substituent at position 3
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A formyl (aldehyde) group at position 5
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A secondary amine (NH) in the pyrrole ring
The presence of the aldehyde functional group at position 5 makes this compound particularly valuable as a synthetic intermediate. The aldehyde group can undergo various transformations, including:
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Condensation reactions with amines to form imines
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Reductive amination to form amines
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Wittig and related reactions to form olefins
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Reduction to alcohols
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Oxidation to carboxylic acids
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Aldol condensations to form carbon-carbon bonds
The methyl group at position 3 can influence the electronic properties of the heterocyclic system and may participate in reactions involving C-H activation. The secondary amine (NH) in the pyrrole ring can engage in hydrogen bonding interactions and can be derivatized through N-alkylation or N-acylation reactions.
The pyridine nitrogen atom in the bicyclic system can act as a hydrogen bond acceptor and may coordinate with metal ions, potentially influencing the compound's behavior in biological systems and catalytic applications.
Structural Relationships and Analogs
3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde belongs to a family of structurally related pyrrolo[2,3-b]pyridine derivatives that differ in the nature and position of substituents. Understanding these structural relationships provides insights into the compound's chemical and biological properties and potential applications.
Related Compounds and Structural Isomers
Several compounds structurally related to 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde have been reported in the literature, including positional isomers and derivatives with different substituents. Table 2 summarizes some of these related compounds.
Table 2: Structurally Related Compounds to 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
Compound | CAS Number | Structural Relationship |
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1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | 171919-36-1 | Methyl at N-1 position, aldehyde at position 3 |
5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | 1190321-17-5 | Methyl at position 5, aldehyde at position 3 |
3-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde | 1638763-53-7 | Methyl at position 3, aldehyde at position 4 |
4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde | 958230-30-3 | Additional chloro substituent at position 4 |
4-Chloro-1-(methoxymethyl)-3-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde | 958230-31-4 | Additional chloro substituent at position 4 and methoxymethyl at N-1 |
Research Findings and Future Directions
Current Research Status
Research on pyrrolo[2,3-b]pyridine derivatives has revealed several notable findings:
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FGFR Inhibition: A series of 1H-pyrrolo[2,3-b]pyridine derivatives have demonstrated potent activities against FGFR1, 2, and 3, with some compounds showing nanomolar inhibitory potency .
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Anticancer Activity: Several pyrrolo[2,3-b]pyridine derivatives have shown antiproliferative effects against cancer cell lines and can induce apoptosis and inhibit cell migration and invasion .
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Synthetic Methodology: Various synthetic approaches have been developed for the preparation of pyrrolo[2,3-b]pyridine derivatives with different substitution patterns .
Future Research Directions
Based on the current state of research, several promising directions for future studies on 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde can be identified:
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Development of Improved Synthetic Methods: Investigations into more efficient and selective methods for the synthesis of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde and its derivatives could facilitate their broader application in medicinal chemistry.
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Comprehensive Characterization: Detailed spectroscopic and physicochemical characterization of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde would provide valuable data for researchers working with this compound.
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Exploration as a Building Block: Systematic investigation of the reactivity of the aldehyde functionality and the development of libraries of derivatives for biological screening could uncover novel applications in drug discovery.
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Structure-Activity Relationship Studies: Comparative studies of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde and its structural isomers and derivatives could provide insights into the influence of substituent position and nature on biological activity.
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Investigation of FGFR Inhibition: Given the promising activity of related compounds as FGFR inhibitors, evaluation of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde derivatives in this context represents an attractive research direction.
The versatility of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde as a synthetic intermediate, coupled with the biological potential of the pyrrolo[2,3-b]pyridine scaffold, suggests that this compound could serve as a valuable starting point for the development of novel bioactive molecules with applications in various therapeutic areas.
Analytical Methods and Characterization
Comprehensive characterization of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde is essential for confirming its structure, assessing its purity, and understanding its physicochemical properties. Various analytical techniques can be employed for this purpose.
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